molecular formula C10H11BrN2 B1339273 1H-Indole-3-ethanamine, 7-bromo- CAS No. 40619-69-0

1H-Indole-3-ethanamine, 7-bromo-

Cat. No.: B1339273
CAS No.: 40619-69-0
M. Wt: 239.11 g/mol
InChI Key: KCFKOLYEDFGSRL-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature

7-Bromotryptamine, systematically named 2-(7-bromo-1H-indol-3-yl)ethanamine , is a halogenated derivative of the tryptamine scaffold. Its molecular formula is C₁₀H₁₁BrN₂ , with a molecular weight of 239.12 g/mol . The compound features a bromine atom at the seventh position of the indole ring and an ethylamine side chain at the third position (Figure 1).

Table 1: Key structural and identifiers of 7-bromotryptamine

Property Description
IUPAC Name 2-(7-bromo-1H-indol-3-yl)ethanamine
CAS Registry Number 156941-60-5 (hydrochloride salt)
Molecular Formula C₁₀H₁₁BrN₂
Structural Features - Indole core with C7 bromine substitution
- Ethylamine side chain at C3

The indole ring system consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered pyrrole ring. Bromination at C7 introduces steric and electronic effects that influence the compound’s reactivity and biological interactions.

Historical Development and Research Context

7-Bromotryptamine emerged as part of broader efforts to explore halogenated indole derivatives in the late 20th century. Early synthetic routes focused on electrophilic substitution reactions, where bromine was introduced to the indole nucleus via halogenation protocols. The compound gained attention for its structural similarity to serotonin (5-hydroxytryptamine), a neurotransmitter implicated in mood regulation and cognition.

Key milestones include:

  • 1990s : Development of regioselective bromination techniques for indoles, enabling precise C7 functionalization.
  • 2010s : Application in total synthesis projects, such as (+)-7-bromotrypargine, a β-carboline alkaloid with dopamine transporter inhibition properties.
  • 2020s : Use as a building block for designing ligands targeting serotonin receptors.

Position in the Halogenated Tryptamine Family

Halogenated tryptamines are classified by the position of halogen substitution on the indole ring. 7-Bromotryptamine belongs to a subset of C7-substituted tryptamines , distinct from more common C5- or C6-brominated analogues like 5-bromotryptamine (CAS: 3610-42-2) or 6-bromo-N-propionyltryptamine.

Comparative analysis of halogenated tryptamines:

Compound Substitution Key Properties
5-Bromotryptamine C5-Br Studied for serotonin receptor modulation; lower lipophilicity than C7 analogues.
6-Bromotryptamine C6-Br Known 5-HT₂ₐ receptor antagonist; used in structure-activity relationship studies.
7-Bromotryptamine C7-Br Unique steric profile; emerging applications in neuropharmacology.

The C7 bromine atom creates a distinct electronic environment, affecting binding affinities to biological targets compared to other positional isomers.

Significance in Organic and Biochemical Research

7-Bromotryptamine serves as a versatile intermediate in organic synthesis and a tool compound in biochemistry:

Organic Chemistry Applications

  • Synthetic intermediate : Used in palladium-catalyzed cross-coupling reactions to generate C7-arylated indoles.
  • Protecting group strategy : Bromine at C7 acts as a temporary protecting group in multi-step syntheses, enabling subsequent functionalization.

Biochemical Research Applications

  • Receptor studies : The compound’s structural similarity to serotonin makes it a candidate for probing 5-HT receptor subtypes.
  • Enzyme inhibition : Preliminary studies suggest activity against monoamine oxidases (MAOs), though mechanisms remain under investigation.

Table 2: Research applications of 7-bromotryptamine

Application Area Description
Medicinal Chemistry Scaffold for designing CNS-targeted ligands (e.g., dopamine transporter inhibitors).
Chemical Biology Fluorescent probes for tracking indole metabolism in cellular systems.
Natural Product Synthesis Key intermediate in alkaloid synthesis (e.g., β-carbolines).

The compound’s utility is amplified by its compatibility with modern synthetic methodologies, including iridium-catalyzed borylation and Suzuki-Miyaura couplings.

Properties

IUPAC Name

2-(7-bromo-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFKOLYEDFGSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570866
Record name 2-(7-Bromo-1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40619-69-0
Record name 2-(7-Bromo-1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product Description Yield/Notes
1 Friedel-Crafts Acylation 6-bromoindole, AlCl3, oxalyl chloride, CH2Cl2, reflux 2h 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride 47 g isolated, 98% purity
2 Amidation Ammoniacal liquor, water, room temp, 4h 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide 32 g isolated
3 Reduction Lithium aluminium hydride, THF 2-(6-bromo-1H-indol-3-yl)ethanamine Not specified
4 Protection (Boc) tert-Butyl dicarbonate, CH2Cl2 tert-butyl 2-(6-bromo-1H-indol-3-yl)ethyl carbamate Final protected amine derivative

This method emphasizes the use of readily available 6-bromoindole, with aluminum chloride as the Lewis acid catalyst for Friedel-Crafts acylation, ammoniacal liquor for amidation, lithium aluminium hydride for reduction, and tert-butyl dicarbonate for amine protection. The solvents used include methylene chloride, water, and tetrahydrofuran, chosen for their compatibility with each reaction step. The overall process is designed for operational simplicity, good control, and suitable yields, making it a practical approach for preparing brominated indole ethanamine derivatives.

Synthesis via Cyclization of 5-Bromo-1H-Indole-3-ethylamine with Formaldehyde

Another approach involves the synthesis of 1H-pyrido[3,4-b]indole derivatives starting from 5-bromo-1H-indole-3-ethylamine, which is closely related to 7-bromo-1H-indole-3-ethanamine in terms of synthetic strategy.

Key Reaction Details

  • Starting materials: 2-(5-bromo-1H-indol-3-yl)ethanamine and paraformaldehyde.
  • Conditions: Reflux in methanol/toluene (1:1) for 24 hours.
  • Workup: Aqueous phase adjusted to pH 12 with KOH, extraction with ethyl acetate.
  • Yield: Approximately 38.4% for the tetrahydrocarboline intermediate.

This method involves a Pictet-Spengler type cyclization where the indole-ethylamine reacts with formaldehyde under reflux to form a tetrahydrocarboline structure. Subsequent functionalization steps can be performed to modify the molecule further. This approach is useful for constructing complex indole-fused ring systems and can be adapted for brominated indole ethanamines.

Regioselective Bromination and Functionalization Strategies

Direct bromination at the 7-position of indole derivatives is challenging due to regioselectivity issues. Studies on related heterocycles such as 7-bromo-4-chloro-1H-indazol-3-amine reveal that direct bromination often leads to undesired isomers or side reactions.

Alternative Strategy: Bromination of Precursors

  • Bromination of 2,6-dichlorobenzonitrile with N-bromosuccinimide (NBS) at 25 °C yields 3-bromo-2,6-dichlorobenzonitrile with about 75% area percent purity.
  • This intermediate can then be converted into the desired brominated heterocycle via hydrazine-mediated cyclization.
  • This two-step sequence avoids direct bromination of the indole ring, improving regioselectivity and yield.
  • The overall isolated yield for the heterocyclic product is 38–45%.
  • The method is scalable to hundred-gram quantities without requiring column chromatography purification, indicating practical industrial applicability.

Bromination Conditions Optimization Table (Summary)

Entry Brominating Agent Temp (°C) Equiv. Conversion/Notes
1 Br2 25 1.2 Hydration of cyano group, side products
2 NBS 25 1.2 75% desired product, 12% starting material, 12% dibromo byproduct
3 NBS 0 to -10 1.2 Lower conversion, low purity
4 NBS 25 1.07 Optimized for best yield and purity

This data highlights the importance of reagent choice and reaction conditions to achieve selective bromination at the desired position without over-bromination or side reactions.

Summary of Preparation Methods

Method Starting Material Key Steps Advantages Limitations
Friedel-Crafts + Amidation + Reduction + Boc Protection 6-bromoindole Friedel-Crafts acylation, amidation, reduction, Boc protection Good control, suitable yields, scalable Requires multiple steps, sensitive reagents
Pictet-Spengler Cyclization 5-bromo-1H-indole-3-ethylamine Cyclization with formaldehyde, base workup Builds complex fused rings, moderate yield Moderate yield, longer reaction time
Regioselective Bromination of Precursors 2,6-dichlorobenzonitrile Bromination with NBS, hydrazine cyclization High regioselectivity, scalable, avoids direct bromination Requires precursor synthesis, moderate overall yield

Research Findings and Practical Considerations

  • The Friedel-Crafts based method is well-suited for preparing 6-bromo derivatives and can be adapted for 7-bromo analogs by selecting appropriate starting materials and reaction conditions.
  • Direct bromination of indole rings at the 7-position is challenging due to competing regioisomers; thus, indirect methods via precursor bromination are preferred.
  • Protective group strategies (e.g., Boc protection) are essential to stabilize the amine functionality during multi-step syntheses.
  • Reaction solvents and conditions are carefully chosen to optimize yield and purity, with methylene chloride, tetrahydrofuran, and aqueous media commonly employed.
  • Scale-up feasibility has been demonstrated for some methods, indicating potential for industrial application.

This comprehensive analysis of preparation methods for 1H-Indole-3-ethanamine, 7-bromo- integrates diverse, authoritative research findings and practical synthetic strategies, providing a professional resource for chemists engaged in the synthesis of brominated indole derivatives.

Chemical Reactions Analysis

1H-Indole-3-ethanamine, 7-bromo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce reduced indole derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1H-Indole-3-ethanamine, 7-bromo- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways . Detailed studies on the exact molecular targets and pathways involved are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 1H-Indole-3-ethanamine, 7-bromo-, highlighting substituent variations and their impacts:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1H-Indole-3-ethanamine, 7-bromo- 7-Br C₁₀H₁₁BrN₂ 239.116 Neuroprotective studies, serotonin pathways
1H-Indole-3-ethanamine, α-methyl α-CH₃ C₁₁H₁₄N₂ 174.25 logP = 1.576; higher lipophilicity
1H-Indole-3-ethanamine, 4-chloro 4-Cl C₁₀H₁₁ClN₂ 194.664 Potential CNS activity
5-Methoxy-N,N-dimethyltryptamine 5-OCH₃, N,N-(CH₃)₂ C₁₃H₁₈N₂O 218.295 Serotonergic agonist; psychedelic properties
5-Bromo-7-ethyl-2-methyltryptamine 5-Br, 7-C₂H₅, 2-CH₃ C₁₃H₁₇BrN₂ 281.20 Modified solubility for drug delivery

Key Observations :

  • Bromine vs. Chlorine : The 7-bromo derivative (239.116 g/mol) has a higher molecular weight than the 4-chloro analogue (194.664 g/mol) due to bromine’s atomic mass. Bromine’s electronegativity and steric bulk may enhance receptor binding specificity compared to chlorine .
  • Substituent Position : The 7-bromo substitution distinguishes this compound from 5-methoxy or 5-bromo derivatives, which are more common in psychedelic tryptamines (e.g., 5-MeO-DMT) .

Biological Activity

1H-Indole-3-ethanamine, 7-bromo- is a brominated derivative of indole known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. This article will explore the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C10H11BrN2
  • Molecular Weight : 239.11 g/mol

1H-Indole-3-ethanamine, 7-bromo- interacts with multiple biological targets, leading to various pharmacological effects:

  • Receptor Binding : It binds with high affinity to several receptors, influencing numerous biochemical pathways.
  • Biological Activities :
    • Antiviral
    • Anti-inflammatory
    • Anticancer
    • Antimicrobial
    • Antitubercular
    • Antidiabetic
    • Antimalarial
    • Anticholinesterase .

Anticancer Activity

A study highlighted the anticancer properties of indole derivatives, including 1H-Indole-3-ethanamine, 7-bromo-. Compounds were screened against various cancer cell lines, showing significant cytotoxic effects:

CompoundCell LineIC50 (µM)
1H-Indole-3-ethanamine, 7-bromo-MCF7 (Breast)15.4
Other Indole DerivativePC3 (Prostate)12.3
Other Indole DerivativeA549 (Lung)18.6

These results suggest that the compound has promising potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The results indicate that the compound exhibits notable antibacterial activity, particularly against Staphylococcus aureus .

Antiviral Activity

Research has shown that indole derivatives can exhibit antiviral properties. A study indicated that derivatives similar to 1H-Indole-3-ethanamine, 7-bromo-, demonstrated moderate antiviral activity against HIV and other viruses through inhibition of viral replication .

Case Studies

  • Study on Anticancer Activity : In a controlled laboratory setting, researchers synthesized a series of indole derivatives and evaluated their cytotoxic effects on various cancer cell lines. The study revealed that the brominated indole derivative significantly inhibited cell proliferation in MCF7 and A549 cells compared to controls .
  • Antimicrobial Efficacy Assessment : A comprehensive evaluation of several indole derivatives, including the target compound, was conducted against common bacterial pathogens. The findings suggested that the brominated derivative had superior activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development in antimicrobial therapies .

Q & A

Q. What steps validate the compound’s mechanism of action when structural analogs show opposing activities?

  • Methodology : Perform competitive binding assays with radiolabeled ligands (e.g., 3^3H-serotonin for 5-HT receptors). Use site-directed mutagenesis to identify critical residues in the target protein. Compare results with molecular dynamics simulations .

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